

# An In-depth Technical Guide to Ethyl benzo[d]thiazole-5-carboxylate

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## Compound of Interest

Compound Name: *Ethyl benzo[d]thiazole-5-carboxylate*

Cat. No.: B010830

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For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of **Ethyl benzo[d]thiazole-5-carboxylate**, a heterocyclic compound with potential applications in medicinal chemistry and materials science.

## Chemical Identity and Nomenclature

IUPAC Name: Ethyl 1,3-benzothiazole-5-carboxylate[1]

Synonyms:

- **Ethyl Benzo[d]thiazole-5-carboxylate[1][2]**
- 5-Benzothiazolecarboxylic acid, ethyl ester[1]
- Ethyl 5-Benzothiazolecarboxylate[2]
- 5-benzothiazolecarboxylic acid ethyl ester[1]

CAS Number: 103261-70-7[1][2][3][4]

Molecular Formula: C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub>S[1][3]

Molecular Weight: 207.25 g/mol [1][3][4]

This molecule features a benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, with an ethyl carboxylate group attached at the 5-position of the benzothiazole ring system.<sup>[1]</sup> The presence of the benzothiazole scaffold suggests potential biological activity, as this motif is found in a variety of pharmacologically active compounds.<sup>[1]</sup>

## Physicochemical Properties

A summary of the available and computed physicochemical data for **Ethyl benzo[d]thiazole-5-carboxylate** is presented in Table 1. This information is crucial for its handling, formulation, and application in experimental settings.

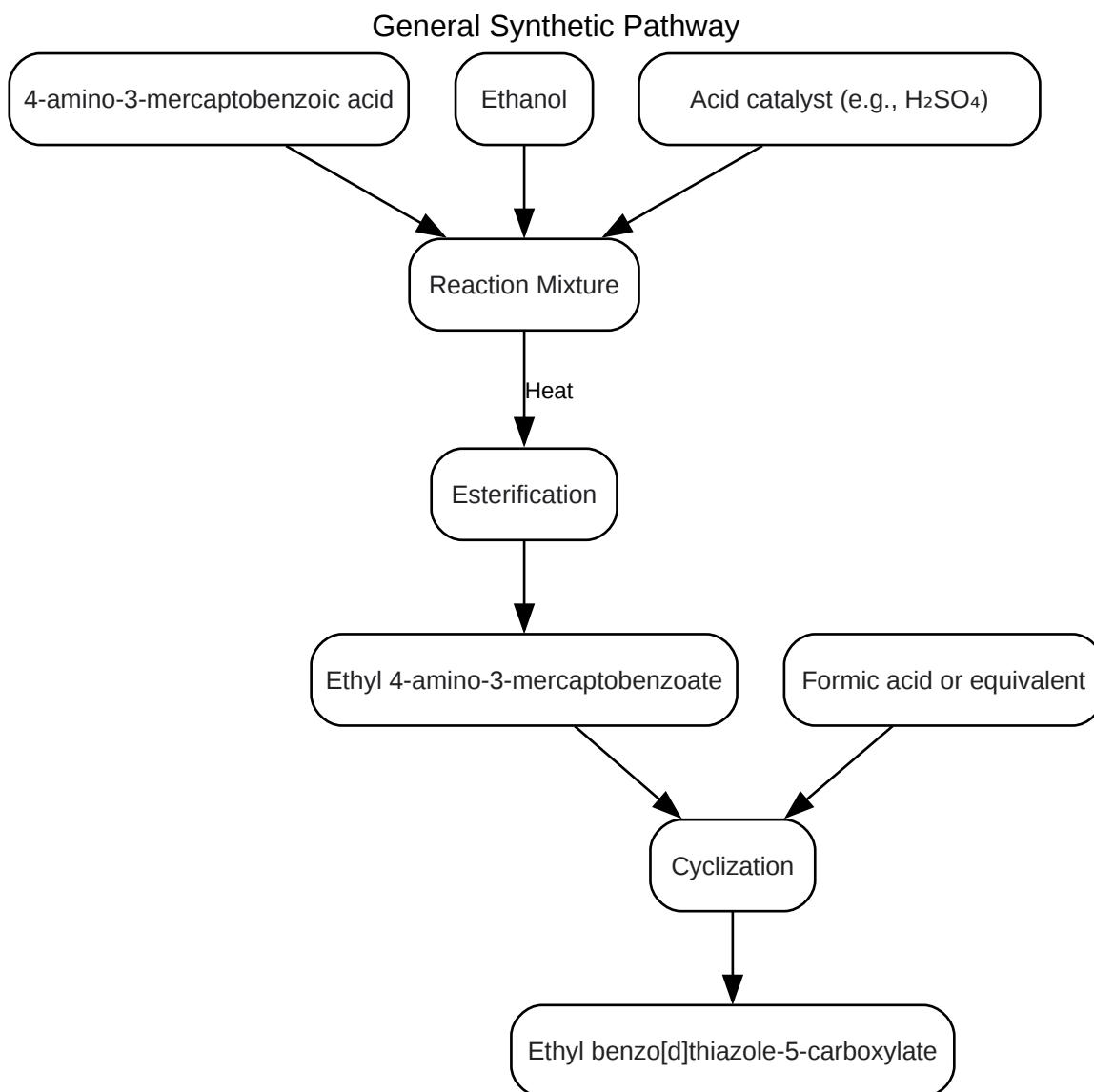
Table 1: Physicochemical Data for **Ethyl benzo[d]thiazole-5-carboxylate**

Property	Value	Source
Appearance	White to Yellow to Orange powder to crystal	[2]
Purity	>97.0% (GC)	[2]
Melting Point	105.0 to 110.0 °C	[2]
Storage Condition	Room Temperature, Sealed in dry	[1]

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl benzo[d]thiazole-5-carboxylate** was not found in the immediate search results, the synthesis of related benzothiazole derivatives often involves the condensation of a substituted 2-aminothiophenol with a carboxylic acid or its derivative. A general plausible synthetic workflow is outlined below.

Logical Workflow for the Synthesis of **Ethyl benzo[d]thiazole-5-carboxylate**



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Caption: A plausible synthetic route to **Ethyl benzo[d]thiazole-5-carboxylate**.

General Experimental Considerations:

- Starting Materials: The synthesis would likely commence from a substituted aminothiophenol, such as 4-amino-3-mercaptopbenzoic acid.
- Esterification: The carboxylic acid functionality would first be esterified to the corresponding ethyl ester, likely by reaction with ethanol in the presence of an acid catalyst.

- Cyclization: The benzothiazole ring would then be formed through cyclization. This is typically achieved by reacting the aminothiophenol intermediate with a one-carbon source, such as formic acid or triethyl orthoformate, which provides the carbon atom at the 2-position of the thiazole ring.
- Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

## Biological Activity and Potential Applications

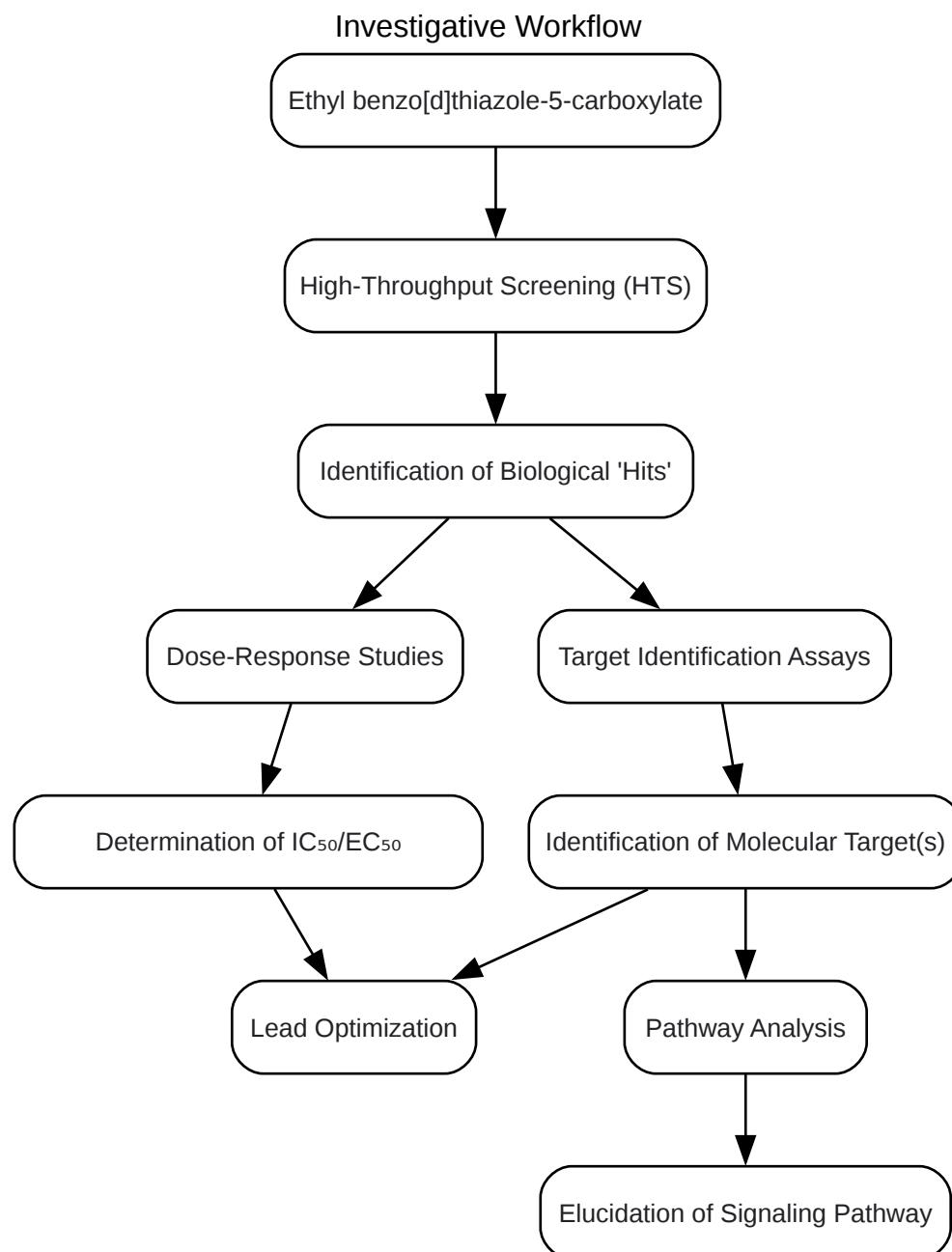
The benzothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While specific biological data for **Ethyl benzo[d]thiazole-5-carboxylate** is not extensively reported in the public domain, its structural similarity to other bioactive benzothiazoles makes it a compound of interest for further investigation.

Its utility is highlighted as a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.<sup>[1]</sup> The ethyl ester group provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives with potentially diverse biological profiles.

## Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available in the searched literature detailing the involvement of **Ethyl benzo[d]thiazole-5-carboxylate** in any particular signaling pathways or its mechanism of action. Elucidating these aspects would require dedicated biological screening and mechanistic studies. A logical workflow for such an investigation is proposed below.

### Workflow for Investigating Biological Activity and Signaling Pathways



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Caption: A proposed workflow for the biological evaluation of **Ethyl benzo[d]thiazole-5-carboxylate**.

This systematic approach, starting from broad screening and progressing to detailed mechanistic studies, would be essential to uncover the full therapeutic potential of this compound.

In conclusion, **Ethyl benzo[d]thiazole-5-carboxylate** is a well-defined chemical entity with potential for further exploration in drug discovery and materials science. This guide provides a foundational understanding of its chemical identity, physicochemical properties, and a logical framework for its synthesis and biological evaluation. Further research is warranted to fully characterize its properties and potential applications.

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## References

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